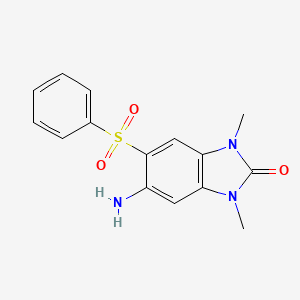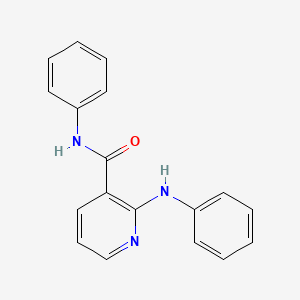![molecular formula C12H17BrN4O3S B4778002 N-(5-bromo-2-pyridinyl)-2-[4-(methylsulfonyl)-1-piperazinyl]acetamide](/img/structure/B4778002.png)
N-(5-bromo-2-pyridinyl)-2-[4-(methylsulfonyl)-1-piperazinyl]acetamide
Overview
Description
N-(5-bromo-2-pyridinyl)-2-[4-(methylsulfonyl)-1-piperazinyl]acetamide, also known as BRL-15572, is a chemical compound that belongs to the class of piperazine derivatives. It has been extensively studied for its potential therapeutic applications in various diseases, including cancer, diabetes, and neurological disorders. In
Mechanism of Action
N-(5-bromo-2-pyridinyl)-2-[4-(methylsulfonyl)-1-piperazinyl]acetamide exerts its therapeutic effects through the inhibition of several key enzymes and signaling pathways. It has been shown to inhibit the activity of protein kinase C (PKC), a key regulator of cell growth and proliferation. Additionally, N-(5-bromo-2-pyridinyl)-2-[4-(methylsulfonyl)-1-piperazinyl]acetamide has been shown to inhibit the activity of phosphodiesterase 10A (PDE10A), an enzyme that plays a role in the regulation of dopamine signaling in the brain. By inhibiting these enzymes, N-(5-bromo-2-pyridinyl)-2-[4-(methylsulfonyl)-1-piperazinyl]acetamide can modulate cellular signaling pathways and exert its therapeutic effects.
Biochemical and Physiological Effects:
N-(5-bromo-2-pyridinyl)-2-[4-(methylsulfonyl)-1-piperazinyl]acetamide has been shown to have several biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis, and inhibit angiogenesis. In addition, N-(5-bromo-2-pyridinyl)-2-[4-(methylsulfonyl)-1-piperazinyl]acetamide has been shown to improve insulin sensitivity and reduce blood glucose levels in animal models of diabetes. Furthermore, N-(5-bromo-2-pyridinyl)-2-[4-(methylsulfonyl)-1-piperazinyl]acetamide has been shown to reduce inflammation and neuronal damage in models of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
N-(5-bromo-2-pyridinyl)-2-[4-(methylsulfonyl)-1-piperazinyl]acetamide has several advantages for lab experiments. It is a highly specific inhibitor of PKC and PDE10A, making it a valuable tool for studying the role of these enzymes in cellular signaling pathways. In addition, N-(5-bromo-2-pyridinyl)-2-[4-(methylsulfonyl)-1-piperazinyl]acetamide has been shown to have low toxicity and good pharmacokinetic properties, making it a promising candidate for further therapeutic development. However, there are also some limitations to using N-(5-bromo-2-pyridinyl)-2-[4-(methylsulfonyl)-1-piperazinyl]acetamide in lab experiments. It is a relatively new compound, and further studies are needed to fully understand its pharmacological properties and therapeutic potential.
Future Directions
There are several future directions for the study of N-(5-bromo-2-pyridinyl)-2-[4-(methylsulfonyl)-1-piperazinyl]acetamide. One area of research is the development of N-(5-bromo-2-pyridinyl)-2-[4-(methylsulfonyl)-1-piperazinyl]acetamide as a potential cancer therapy. Further studies are needed to determine the optimal dosing and administration of N-(5-bromo-2-pyridinyl)-2-[4-(methylsulfonyl)-1-piperazinyl]acetamide, as well as its efficacy in different types of cancer. Another area of research is the potential use of N-(5-bromo-2-pyridinyl)-2-[4-(methylsulfonyl)-1-piperazinyl]acetamide in the treatment of neurological disorders, such as Parkinson's disease and Huntington's disease. Further studies are needed to determine the optimal dosing and administration of N-(5-bromo-2-pyridinyl)-2-[4-(methylsulfonyl)-1-piperazinyl]acetamide, as well as its efficacy in different models of neurodegenerative diseases. Additionally, further studies are needed to fully understand the pharmacological properties and potential side effects of N-(5-bromo-2-pyridinyl)-2-[4-(methylsulfonyl)-1-piperazinyl]acetamide, in order to determine its safety and efficacy for therapeutic use.
Scientific Research Applications
N-(5-bromo-2-pyridinyl)-2-[4-(methylsulfonyl)-1-piperazinyl]acetamide has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have anti-cancer properties, inhibiting the growth and proliferation of cancer cells in vitro and in vivo. In addition, N-(5-bromo-2-pyridinyl)-2-[4-(methylsulfonyl)-1-piperazinyl]acetamide has been shown to have anti-diabetic effects, reducing blood glucose levels and improving insulin sensitivity in animal models. Furthermore, N-(5-bromo-2-pyridinyl)-2-[4-(methylsulfonyl)-1-piperazinyl]acetamide has been studied for its potential neuroprotective effects, reducing neuronal damage and inflammation in models of neurodegenerative diseases.
properties
IUPAC Name |
N-(5-bromopyridin-2-yl)-2-(4-methylsulfonylpiperazin-1-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BrN4O3S/c1-21(19,20)17-6-4-16(5-7-17)9-12(18)15-11-3-2-10(13)8-14-11/h2-3,8H,4-7,9H2,1H3,(H,14,15,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SECXUKFCXKLHFE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCN(CC1)CC(=O)NC2=NC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BrN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-bromopyridin-2-yl)-2-[4-(methylsulfonyl)piperazin-1-yl]acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N~1~-(2,4-difluorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~2~-(3-nitrophenyl)glycinamide](/img/structure/B4777943.png)
![N-{4-[({[3-(benzyloxy)benzoyl]amino}carbonothioyl)amino]-2-methoxyphenyl}-2-chlorobenzamide](/img/structure/B4777947.png)
![4-anilino-2-[4-(2-pyridinyl)-1-piperazinyl]-7,8-dihydro-5(6H)-quinazolinone](/img/structure/B4777969.png)
![5-[4-(allyloxy)-3-iodo-5-methoxybenzylidene]-3-isobutyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4777977.png)
![1-{1-[2-(4-tert-butylphenoxy)ethyl]-1H-indol-3-yl}-2,2,2-trifluoroethanone](/img/structure/B4777980.png)
![2-[2-(2-ethoxyethoxy)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B4777983.png)
![2-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-N-(3-chloro-2-methylphenyl)acetamide](/img/structure/B4777997.png)
![1-(1,3-benzodioxol-5-ylmethyl)-4-[(2-bromo-4-tert-butylphenoxy)acetyl]piperazine](/img/structure/B4778012.png)


![1-(3-methylphenyl)-5-[(5-methyl-2-thienyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4778021.png)
![7-(4-benzyl-1-piperidinyl)-3-(4-fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B4778029.png)
![1-[(2-chloro-6-fluorobenzyl)sulfonyl]-4-phenylpiperazine](/img/structure/B4778030.png)
![methyl [3-(1-piperidinylcarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]carbamate](/img/structure/B4778032.png)